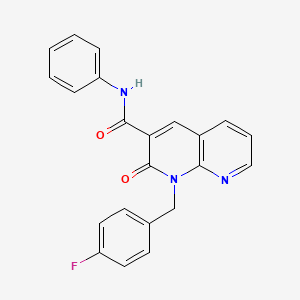

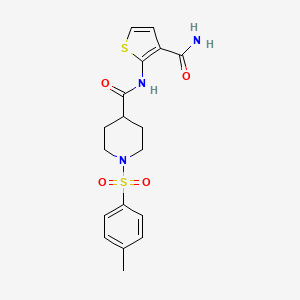

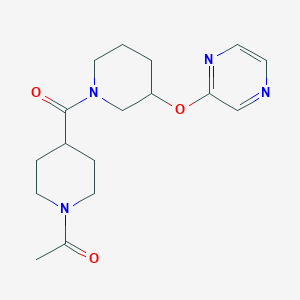

![molecular formula C25H26N4O2 B3007075 2-(氮杂环戊烷-1-羰基)-1-苄基-9-甲基吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮 CAS No. 899404-58-1](/img/structure/B3007075.png)

2-(氮杂环戊烷-1-羰基)-1-苄基-9-甲基吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as pyrido, pyrrolo, and pyrimidinone suggests potential interactions with biological macromolecules. The azepane moiety could impart additional conformational stability or reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, benzoic acid-catalyzed annulations of α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been used to access benzo[c]azepines and benzo[e]pyrrolo[1,2-a]azepines . This method, which involves decarboxylative annulations, could potentially be adapted for the synthesis of the compound . Additionally, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to yield pyrrolidinones and tetrahydroazepinones, indicating that metal-catalyzed reactions might be applicable for constructing the azepane ring .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography . These techniques could be employed to determine the conformation and stereochemistry of the azepine ring in the target molecule. The azepine ring is known to adopt a boat conformation, which could influence the overall molecular geometry and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to participate in a variety of chemical reactions. For example, pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones exhibit DNA cleaving activity, suggesting that the target compound might also interact with DNA or other nucleophiles . Furthermore, azidopyrido[1,2-a]pyrimidin-4-ones can undergo cycloaddition reactions to form triazole derivatives, indicating that the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone moiety might be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of multiple nitrogen-containing rings suggests potential for hydrogen bonding and polarity, which would affect solubility and reactivity. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry data, would provide insights into its functional groups and molecular framework .

科学研究应用

竞争性热烯反应和狄尔斯-阿尔德反应

研究表明,与“2-(氮杂环戊烷-1-羰基)-1-苄基-9-甲基吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮”结构相关的化合物的热反应可以产生氮杂菲、烯产物和/或吡喃衍生物。反应结果取决于取代基,吸电子或给电子基团会影响反应朝向杂环狄尔斯-阿尔德反应 (野口等人,2007)。

晶体结构分析

相关化合物的晶体结构已经过分析,揭示了一个四环系统,其中包括一个氮杂环戊烷环。此分析有助于理解此类化合物的分子几何构型和潜在反应性 (托兹等人,2015)。

荧光吡咯并[2,3-b]吡啶合成

一项研究描述了一种一步法合成荧光吡咯并[2,3-b]吡啶(包括吡啶并[2,3-b]氮杂菲)的方法。这些杂环以其荧光和在各种应用中的潜力而著称,证明了核心结构在创建功能分子中的实用性 (施拉姆等人,2006)。

作用机制

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to reduced tumor growth and progression .

Result of Action

The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

未来方向

属性

IUPAC Name |

5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGUYMVGRSOHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

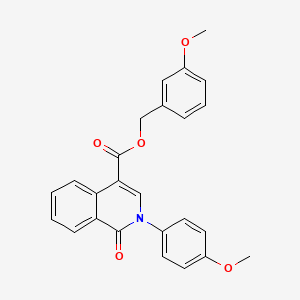

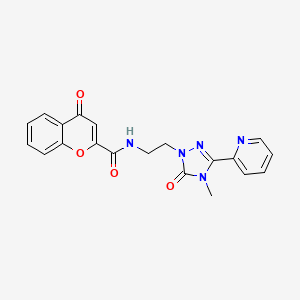

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

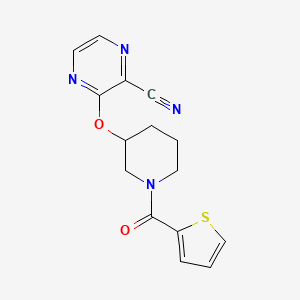

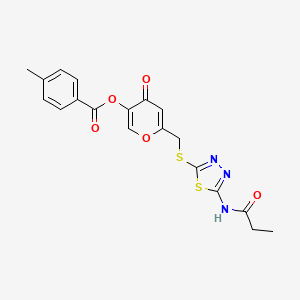

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

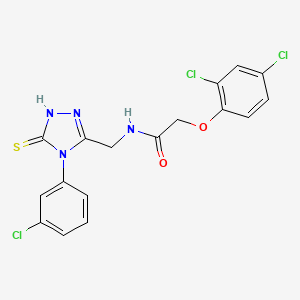

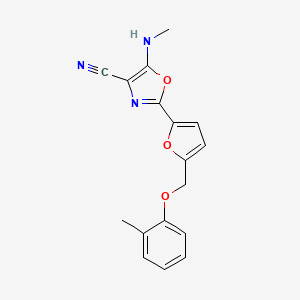

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)